molecular formula C38H76N2O4 B13349643 ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate)

((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate)

Cat. No.: B13349643
M. Wt: 625.0 g/mol
InChI Key: WIPVZZLHYXSMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate): is a complex organic compound with the molecular formula C38H76N2O4 and a molecular weight of 625.02 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) typically involves the reaction of dimethylaminoethylamine with nonane-9,1-diol and 2-ethylhexanoic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The process involves multiple steps, including esterification and amination reactions, to achieve the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is utilized in the study of lipid interactions and membrane dynamics due to its amphiphilic nature.

Industry: Industrially, the compound is used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and potentially affecting membrane-bound proteins and signaling pathways. This interaction can influence various cellular processes, making it a valuable tool in research and industrial applications.

Comparison with Similar Compounds

  • ((2-(Dimethylamino)ethyl)azanediyl)bis(octane-8,1-diyl) bis(2-ethylhexanoate)
  • ((2-(Dimethylamino)ethyl)azanediyl)bis(decane-10,1-diyl) bis(2-ethylhexanoate)

Comparison: Compared to similar compounds, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) exhibits unique properties due to its specific chain length and branching. These structural differences can influence its solubility, reactivity, and interaction with biological membranes, making it distinct in its applications and effectiveness.

Properties

Molecular Formula

C38H76N2O4

Molecular Weight

625.0 g/mol

IUPAC Name

9-[2-(dimethylamino)ethyl-[9-(2-ethylhexanoyloxy)nonyl]amino]nonyl 2-ethylhexanoate

InChI

InChI=1S/C38H76N2O4/c1-7-11-27-35(9-3)37(41)43-33-25-21-17-13-15-19-23-29-40(32-31-39(5)6)30-24-20-16-14-18-22-26-34-44-38(42)36(10-4)28-12-8-2/h35-36H,7-34H2,1-6H3

InChI Key

WIPVZZLHYXSMTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CC)CCCC)CCN(C)C

Origin of Product

United States

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